3-(4-Fluorophenyl)-6-methylthian-3-ol
Description
Properties
Molecular Formula |
C12H15FOS |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-6-methylthian-3-ol |
InChI |
InChI=1S/C12H15FOS/c1-9-6-7-12(14,8-15-9)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |
InChI Key |
ZBLSOKLBFJZCCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=CC=C(C=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 3-(4-Fluorophenyl)-6-methylthian-3-ol may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-methylthian-3-ol undergoes various chemical reactions, including:
Oxidation: The thian-3-ol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-3-ol to its corresponding thiol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-6-methylthian-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating gene expression and disrupting cellular pathways . The fluorophenyl group enhances its binding affinity to target proteins, thereby increasing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone backbone, share functional similarities with 3-(4-Fluorophenyl)-6-methylthian-3-ol in their aromatic substitution patterns. Key findings from chalcone studies include:
- Substituent Electronegativity and Activity: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC50 of 4.703 μM, attributed to bromine (electronegativity: 2.96) at ring A and fluorine (4.0) at ring B . Replacing bromine with chlorine (3.0) in 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone) increases IC50 to 13.82 μM, highlighting the role of higher electronegativity in enhancing inhibitory activity . Implication for Thian-3-ol: The 4-fluorophenyl group in 3-(4-Fluorophenyl)-6-methylthian-3-ol may similarly enhance potency compared to methoxy or non-fluorinated analogs.
Table 1: Chalcone Derivatives vs. Thian-3-ol
| Compound | Core Structure | Substituents (Ring A/B) | IC50 (μM) |
|---|---|---|---|
| 2j | Chalcone | 4-Br, 5-I (A); 4-F (B) | 4.703 |
| 2h | Chalcone | 4-Cl, 5-I (A); 4-OCH3 (B) | 13.82 |
| 3-(4-Fluorophenyl)-6-methylthian-3-ol | Thian-3-ol | 4-F (B); 6-CH3 (A) | N/A |
Pyrazole and Thiazole Derivatives
Pyrazole and thiazole derivatives with 4-fluorophenyl substituents demonstrate the importance of molecular planarity and ring conformation:
- Dihedral Angles and Planarity: Pyrazole derivatives (e.g., 1, 2, 3) exhibit dihedral angles of 4.64–5.3° between the pyrazole and fluorophenyl rings, indicating near-planar conformations that may optimize target binding . Thiazole derivatives (e.g., compounds 4 and 5) show similar planarity, with one fluorophenyl group oriented perpendicularly, suggesting flexibility in binding interactions .
Table 2: Planarity Comparison
| Compound | Core Structure | Dihedral Angle (°) |
|---|---|---|
| Pyrazole 1 | Pyrazole | 4.64 |
| Thiazole 4 | Thiazole | ~5 (planar) |
| 3-(4-Fluorophenyl)-6-methylthian-3-ol | Thian-3-ol | N/A |
Substituent Effects on Bioactivity
- Fluorine vs. Methoxy : In chalcones, fluorine substitution at ring B (e.g., 2n ) yields lower IC50 (25.07 μM) than methoxy-substituted 2p (70.79 μM), underscoring fluorine’s advantage in potency .
Biological Activity
3-(4-Fluorophenyl)-6-methylthian-3-ol is an organic compound characterized by a thianol structure, which includes a sulfur atom within a five-membered ring. Its molecular formula is , and it features a fluorophenyl group at the 3-position and a methyl group at the 6-position of the thianol ring. This compound has garnered attention due to its potential applications in medicinal chemistry and material science, driven by its unique structural properties and biological activities.
The presence of both the fluorophenyl and thianol functionalities endows 3-(4-Fluorophenyl)-6-methylthian-3-ol with notable chemical reactivity. The compound's structure allows for various synthetic routes, enhancing its versatility in applications. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 3-(4-Fluorophenyl)-6-methylthian-3-ol |
| Structural Features | Thianol ring with fluorinated phenyl group |
Biological Activity
Recent studies have highlighted the biological activities of 3-(4-Fluorophenyl)-6-methylthian-3-ol, particularly regarding its potential as an inhibitor of specific enzymes and receptors. The compound's activity can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds similar to 3-(4-Fluorophenyl)-6-methylthian-3-ol exhibit antimicrobial properties. The thianol structure has been associated with inhibition against various bacterial strains, suggesting that this compound may also possess similar effects.
Enzyme Inhibition
The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), an enzyme involved in glycolysis. Inhibitors of LDH have been studied for their roles in cancer therapy, as they can induce cell death or inhibit tumor growth in various cancer cell lines such as MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) . The mechanism involves binding to the active site of LDH, thus preventing substrate conversion.
Neuroprotective Effects
There is emerging evidence that thianol derivatives may exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The unique electronic properties imparted by the fluorinated aromatic system could enhance their interaction with neural receptors.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3-(4-Fluorophenyl)-6-methylthian-3-ol. Notable findings include:
- Inhibition Studies : A study demonstrated that derivatives with similar structures inhibited LDH activity effectively, leading to decreased lactate production in cancer cell lines .
- Structure-Activity Relationship (SAR) : Research focused on optimizing the structure of thianol derivatives revealed that modifications at the phenyl position could significantly enhance biological activity .
- Comparative Analysis : A comparative study between 3-(4-Fluorophenyl)-6-methylthian-3-ol and other thianol compounds indicated that the presence of fluorine enhances lipophilicity and biological efficacy compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
